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Cat. No.: B12383220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of the

synthetic Influenza Nucleoprotein (NP) (44-52) peptide, a well-characterized HLA-A*01-

restricted cytotoxic T-lymphocyte (CTL) epitope. The information detailed below is intended to

guide researchers in designing and executing experiments to evaluate immune responses to

this specific viral peptide, with applications in vaccine development and fundamental

immunology.

Introduction
The Influenza A virus Nucleoprotein (NP) is a highly conserved internal protein, making it an

attractive target for universal influenza vaccine strategies. The NP (44-52) peptide, with the

amino acid sequence CTELKLSDY, is a known immunodominant epitope presented by the

human leukocyte antigen (HLA)-A*01:01 allele.[1][2][3] Its ability to elicit robust CD8+ T cell

responses is crucial for the clearance of influenza-infected cells.[4] This document outlines key

applications, presents quantitative data from relevant studies, and provides detailed protocols

for the experimental use of this synthetic peptide.

Applications
Positive Control in Immunological Assays: The NP (44-52) peptide is widely used as a

positive control for stimulating and detecting influenza-specific CD8+ T cells in assays such

as ELISpot and intracellular cytokine staining (ICS).[5]
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Vaccine Candidacy: As a conserved epitope, it is a component of interest in the development

of peptide-based and other next-generation universal influenza vaccines.[6][7]

T-Cell Epitope Mapping and Characterization: It serves as a model epitope for studying the

mechanisms of antigen processing and presentation by MHC class I molecules.[3]

Evaluation of Adjuvants and Delivery Systems: The immunogenicity of the NP (44-52)

peptide can be used to assess the efficacy of different adjuvants and vaccine delivery

platforms, such as liposomal nanoparticles.[6]

Data Presentation
Table 1: In Vitro Human CD8+ T Cell Responses to
Influenza NP (44-52) Peptide

Assay Type
Donor
Group

Peptide
Concentrati
on

Response
Metric

Result Reference

ELISPOT HLA-A1+ 5 µM

IFN-γ Spot

Forming

Units (SFU) /

2.5 x 10^5

PBMC

31 [8]

ELISPOT HLA-A2+ 1 µg/mL IFN-γ SFU ~10-20 [9]

Intracellular

Cytokine

Staining

HLA-A1+ T-

cell clone
5 µM

% IFN-γ

producing

cells

58.1% (max

activation)
[8]

Table 2: Preclinical Evaluation of NP (44-52)-Containing
Vaccines in Animal Models
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Animal
Model

Vaccine
Formulation

Challenge
Virus

Efficacy
Endpoint

Result Reference

C57BL/6

Mice

Synthetic

Long Peptide

(SLP)

vaccine

including NP

epitopes

Influenza A
Viral load in

lungs

1.5-2 log

reduction
[7]

Ferrets

Synthetic

Long Peptide

(SLP)

vaccine

including NP

epitopes

Influenza A
Viral load in

lungs

Reduction in

viral titers
[7]

Pigs

Liposomal

nanoparticle-

based

peptide

vaccine

Swine

Influenza A

(H1N1)

Nasal viral

shedding

8-16 fold

reduction
[6]

Experimental Protocols
Protocol 1: In Vitro Stimulation of Peripheral Blood
Mononuclear Cells (PBMCs) with Influenza NP (44-52)
Peptide
This protocol describes the stimulation of PBMCs for subsequent analysis of T-cell activation.

Materials:

Cryopreserved human PBMCs from an HLA-A1 positive donor

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (R10)

Synthetic Influenza NP (44-52) peptide (CTELKLSDY), lyophilized
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DMSO (for peptide reconstitution)

Recombinant human Interleukin-2 (IL-2)

96-well U-bottom plates

Procedure:

Thaw cryopreserved PBMCs and wash with R10 medium.

Resuspend the NP (44-52) peptide in DMSO to create a stock solution (e.g., 1 mg/mL).

Further dilute in R10 to a working concentration (e.g., 1 µM).[10]

Adjust PBMC density to 1 x 10^6 cells/mL in R10 medium.

Add 100 µL of the cell suspension to a 96-well U-bottom plate.

Add 100 µL of the NP (44-52) peptide working solution to the wells for a final concentration of

0.5 µM. For a negative control, add 100 µL of R10 medium.

Incubate the plate at 37°C in a 5% CO2 incubator.

After 2 days, add IL-2 to a final concentration of 20 U/mL.[10]

Continue incubation for 7-10 days to expand peptide-specific T cells before analysis.

Protocol 2: Enzyme-Linked Immunospot (ELISPOT)
Assay for IFN-γ Secretion
This protocol measures the frequency of IFN-γ-secreting T cells in response to peptide

stimulation.

Materials:

96-well ELISPOT plates pre-coated with anti-IFN-γ capture antibody

Stimulated PBMCs (from Protocol 1) or freshly isolated PBMCs
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Influenza NP (44-52) peptide

Biotinylated anti-IFN-γ detection antibody

Streptavidin-alkaline phosphatase (or HRP)

Substrate for color development (e.g., BCIP/NBT)

ELISPOT plate reader

Procedure:

Block the pre-coated ELISPOT plate with R10 medium for at least 30 minutes at 37°C.

Wash the plate with sterile PBS.

Prepare a cell suspension of 2.5 x 10^5 PBMCs in 100 µL of R10 medium and add to the

wells.[8]

Add the NP (44-52) peptide to a final concentration of 5 µM.[8] Include a negative control

(medium only) and a positive control (e.g., PHA).

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Wash the plate to remove cells.

Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.

Wash the plate and add the streptavidin-enzyme conjugate.

Wash the plate and add the substrate to develop the spots.

Stop the reaction by washing with water and allow the plate to dry.

Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting

cell.
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Protocol 3: Intracellular Cytokine Staining (ICS) for Flow
Cytometry
This protocol allows for the identification and quantification of cytokine-producing cells at a

single-cell level.

Materials:

Stimulated PBMCs or splenocytes

Influenza NP (44-52) peptide

Brefeldin A or Monensin (protein transport inhibitors)

Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8)

Fixation/Permeabilization buffer

Fluorescently conjugated antibody against IFN-γ

Flow cytometer

Procedure:

Restimulate 1 x 10^6 PBMCs or splenocytes with the NP (44-52) peptide (e.g., 1-10 µM) in a

96-well plate for 1-2 hours at 37°C.[11]

Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.

[12]

Wash the cells with FACS buffer (PBS with 2% FBS).

Stain for cell surface markers (e.g., anti-CD3, anti-CD8) by incubating with antibodies for 30

minutes on ice.

Wash the cells to remove unbound antibodies.
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Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to

the manufacturer's instructions.

Stain for intracellular IFN-γ by incubating with a fluorescently conjugated anti-IFN-γ antibody

for 30 minutes.

Wash the cells and resuspend in FACS buffer.

Acquire data on a flow cytometer and analyze the percentage of IFN-γ positive cells within

the CD8+ T cell population.
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Caption: MHC Class I antigen presentation pathway for the synthetic Influenza NP (44-52)

peptide.
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Caption: Experimental workflow for assessing T-cell responses to the Influenza NP (44-52)

peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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